ent-Benazepril

Chiral Chromatography Pharmaceutical Analysis Impurity Profiling

ent-Benazepril (CAS 98626-50-7) is the pharmacopoeia-specified (R,R)-enantiomer reference standard essential for chiral purity testing of benazepril drug substances. Substituting with generic ‘benazepril impurity’ or other ACE-inhibitor stereoisomers is scientifically invalid—only ent-Benazepril delivers the distinct chromatographic retention and selectivity required by Ph. Eur. monograph 1483. Use this certified standard to ensure accurate enantiomeric quantification, comply with regulatory release limits, and support method validation, stability studies, and quality-by-design process control. Order the highest-purity grade available to avoid analytical misidentification and batch rejection.

Molecular Formula C24H28N2O5
Molecular Weight 424.5 g/mol
CAS No. 98626-50-7
Cat. No. B1524451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-Benazepril
CAS98626-50-7
Molecular FormulaC24H28N2O5
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O
InChIInChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)
InChIKeyXPCFTKFZXHTYIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ent-Benazepril (CAS 98626-50-7): A Critical Enantiomeric Reference Standard for ACE Inhibitor Analytical Development


ent-Benazepril (CAS 98626-50-7), also designated as the (R,R)-enantiomer of benazepril, is a pharmacologically inactive stereoisomer that serves as an essential reference standard and impurity marker in the quality control and analytical development of benazepril-based pharmaceuticals [1]. As the enantiomer of the therapeutically active (S,S)-benazepril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor prodrug, ent-Benazepril possesses the molecular formula C24H28N2O5 and a molecular weight of 424.5 g/mol . Its controlled presence and quantification are mandated by pharmacopoeial monographs to ensure the chiral purity and safety of benazepril drug substances and finished products [2].

Why ent-Benazepril Cannot Be Substituted by Other Benazepril Impurities or Class Analogs


Substituting ent-Benazepril with a generic 'benazepril impurity' standard or another ACE inhibitor stereoisomer is analytically invalid and scientifically unsound. Benazepril's chiral structure, characterized by two stereogenic centers, dictates that only the (S,S)-enantiomer possesses the desired pharmacological activity [1]. The (R,R)-enantiomer (ent-Benazepril), along with the diastereomeric (R,S) and (S,R) pairs, are considered impurities with distinct chromatographic and spectroscopic properties [1]. Using a non-specific or incorrect isomer standard in method development or validation would compromise the accuracy of chiral purity assays, potentially leading to misidentification of critical quality attributes and failure to meet regulatory specifications for drug product release [2]. Furthermore, the analytical behavior of ent-Benazepril is unique and cannot be inferred from other ACE inhibitor stereoisomers (e.g., from enalapril or lisinopril) due to fundamental differences in molecular structure and interaction with chiral stationary phases [3].

Quantitative Differentiation of ent-Benazepril (CAS 98626-50-7) for Scientific Selection


Stereochemical Identity and Purity: ent-Benazepril as the Defined (R,R)-Enantiomer

ent-Benazepril is unequivocally identified as the (R,R)-enantiomer of benazepril, possessing a defined absolute stereochemistry of (3R, 1'R) . This contrasts directly with the active pharmaceutical ingredient (API), benazepril, which is the (S,S)-enantiomer. In pharmaceutical formulations, the (R,R)-enantiomer is considered a chiral impurity, and its presence is strictly controlled. The European Pharmacopoeia (Ph. Eur.) monograph for Benazepril Hydrochloride specifies acceptance criteria for this impurity, designating it as Impurity B [1]. The availability of ent-Benazepril as a certified reference standard with a defined purity (typically ≥98%) enables accurate quantification of this critical impurity, which is essential for demonstrating compliance with pharmacopoeial limits [2].

Chiral Chromatography Pharmaceutical Analysis Impurity Profiling

Comparative ACE Inhibitory Activity: ent-Benazepril is Pharmacologically Inactive

ent-Benazepril (the (R,R)-enantiomer) demonstrates a profound loss of pharmacological activity compared to the active (S,S)-enantiomer. Studies on isolated rabbit aorta have established that the (S,S)-enantiomer of benazeprilat (the active metabolite of benazepril) is approximately 1000-fold more potent as an ACE inhibitor than the prodrug benazepril [1]. While direct IC50 values for the isolated enantiomers are not always reported in primary literature, the (R,R)-enantiomer is widely recognized as an inactive impurity [2]. In contrast, the active metabolite benazeprilat (derived from (S,S)-benazepril) exhibits an IC50 of 0.28 nM for ACE in dog plasma [3]. This extreme stereospecificity underscores that ent-Benazepril is not a viable ACE inhibitor and is solely a chemical impurity.

ACE Inhibition Pharmacology In Vitro Assay

Analytical Differentiation by Chiral HPLC: Baseline Separation from Active Enantiomer

ent-Benazepril can be reliably separated and quantified from its active (S,S)-enantiomer using validated chiral high-performance liquid chromatography (HPLC) methods. A study utilizing a chiral AGP column demonstrated baseline separation of benazepril stereoisomers, including the (R,R)-enantiomer, within 35 minutes [1]. The method employed a mobile phase optimized for pH and ionic strength, achieving the necessary resolution to accurately determine chiral purity [1]. This analytical capability is a direct and verifiable differentiator; the unique retention time of ent-Benazepril on a specific chiral stationary phase is a property that cannot be extrapolated from other compounds. The development of such methods, including those using CDMPC columns for related intermediates, is critical for ensuring the optical purity of benazepril drug substances [2].

Chiral HPLC Method Validation Enantioseparation

Regulatory-Driven Procurement: Compliance with Pharmacopoeial Impurity Limits

The procurement of ent-Benazepril is driven by its status as a specified impurity in the official pharmacopoeial monograph for Benazepril Hydrochloride [1]. The European Pharmacopoeia (Ph. Eur.) monograph designates ent-Benazepril as Impurity B, and its control is a mandatory requirement for the release of benazepril drug substance and finished product [1]. Using a non-specified or incorrect isomer standard would render an analytical method non-compliant and potentially invalidate a drug product's release testing. In contrast, other benazepril-related compounds (e.g., degradation products or synthetic intermediates) are controlled under separate impurity profiles and cannot substitute for the enantiomeric purity test. ent-Benazepril is therefore not an optional research chemical but a necessary reference standard for any organization involved in the manufacturing or quality control of benazepril-based medicines.

Pharmaceutical Quality Control Regulatory Compliance Impurity Standards

Definitive Research and Industrial Applications for ent-Benazepril (CAS 98626-50-7)


Pharmaceutical Quality Control and Release Testing of Benazepril Drug Products

ent-Benazepril is used as a primary reference standard for the identification, quantification, and control of the (R,R)-enantiomer impurity in benazepril hydrochloride drug substances and finished dosage forms. Its use is mandated by pharmacopoeial monographs (e.g., Ph. Eur. 1483) to ensure compliance with chiral purity limits [1]. A validated chiral HPLC method employing a chiral AGP or CDMPC column, with ent-Benazepril as a standard, enables accurate determination of enantiomeric purity and demonstration of batch-to-batch consistency [2].

Analytical Method Development and Validation for Chiral Separation

ent-Benazepril serves as a critical probe compound for the development, optimization, and validation of chiral HPLC methods designed to separate benazepril stereoisomers. Its well-defined retention behavior on established chiral stationary phases (e.g., AGP, CDMPC) allows for system suitability testing and method robustness assessment [2]. This is essential for pharmaceutical companies and contract research organizations (CROs) developing new or improved analytical procedures for benazepril or related ACE inhibitors.

Synthetic Process Development and Impurity Profiling

During the chemical synthesis of benazepril, ent-Benazepril is a potential byproduct of incomplete stereoselective reactions or epimerization. It is used as a marker to monitor and optimize synthetic routes to minimize the formation of this undesirable enantiomer, thereby improving process yield and purity [1]. Its availability as a pure reference standard allows for accurate tracking of chiral impurity levels throughout the manufacturing process, supporting quality-by-design (QbD) initiatives.

Stability Studies and Forced Degradation Experiments

ent-Benazepril is employed as an impurity marker in stress testing (forced degradation) and long-term stability studies of benazepril drug products. While studies show that the (S,S)-enantiomer is stereochemically stable under various stress conditions and does not convert to the (R,R)-enantiomer [1], the presence of ent-Benazepril as a known impurity allows for the detection of any unexpected chiral inversion or the formation of other degradation products. This ensures the stereochemical integrity of the drug over its shelf life.

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